1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one
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Overview
Description
1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one is a complex organic compound that features multiple heterocyclic rings, including piperidine, pyridazine, piperazine, and pyrazole. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one typically involves multi-step reactions that include the formation of each heterocyclic ring followed by their subsequent coupling. The general synthetic route may involve:
Formation of Pyridazine Rings: This can be achieved by reacting hydrazine with diketones or esters under reflux conditions.
Formation of Piperidine and Piperazine Rings: These rings can be synthesized through cyclization reactions involving appropriate amines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the synthesized heterocyclic rings using suitable linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their diverse biological activities, including antipsychotic and antihistaminic effects.
Pyrazole Derivatives: These compounds are studied for their anti-inflammatory and anticancer properties.
Uniqueness
1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one is unique due to its combination of multiple heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to simpler compounds.
Properties
IUPAC Name |
1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O2/c32-22(17-33-21-8-7-20(26-27-21)31-12-4-9-23-31)30-15-13-29(14-16-30)19-6-5-18(24-25-19)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLEAQQJCRILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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